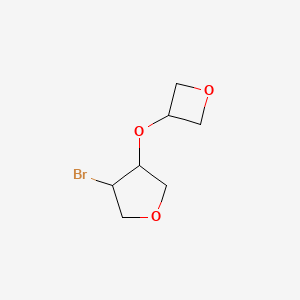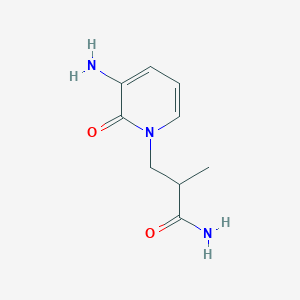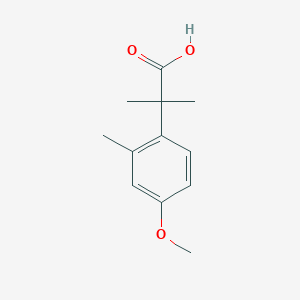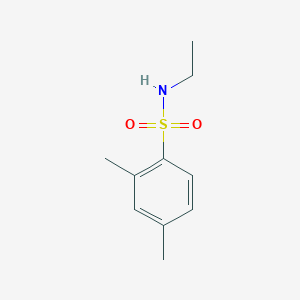
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, along with a hydroxyl group and an aldehyde functional group. It is a derivative of salicylaldehyde and is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde typically involves the bromination, chlorination, and fluorination of salicylaldehyde. One common method includes the following steps:
Bromination: Salicylaldehyde is reacted with bromine in the presence of a catalyst to introduce the bromine substituent.
Chlorination: The brominated product is then treated with chlorine gas or a chlorinating agent to introduce the chlorine substituent.
Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen substituents (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Reduction: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen substituents can enhance its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzaldehyde
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
- 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Uniqueness
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine substituents on the benzene ring, along with the presence of both hydroxyl and aldehyde functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3BrClFO2 |
|---|---|
Molekulargewicht |
253.45 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1-2,12H |
InChI-Schlüssel |
KWJYXCSWOGLZBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)O)C=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


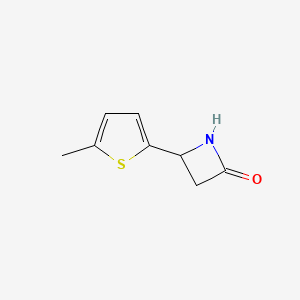
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
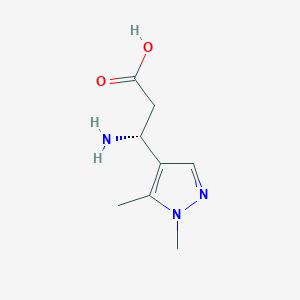
amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)

![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
